
2-(6-Amino-1h-indazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-1H-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The nitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize byproducts. This could include the use of transition metal catalysts and solvent-free conditions to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroindazole derivatives, while reduction of the nitrile group can produce butylamine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)butanenitrile is not well-characterized. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor to influence signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another tautomeric form of indazole with distinct chemical reactivity.
Imidazole: A five-membered heterocyclic compound with broad biological activities.
Uniqueness
2-(6-Amino-1H-indazol-1-yl)butanenitrile is unique due to the presence of both an amino group and a nitrile group, which can participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(6-aminoindazol-1-yl)butanenitrile |
InChI |
InChI=1S/C11H12N4/c1-2-10(6-12)15-11-5-9(13)4-3-8(11)7-14-15/h3-5,7,10H,2,13H2,1H3 |
Clave InChI |
NSFPMYXMDUGCTP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


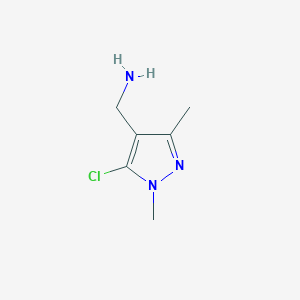

![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
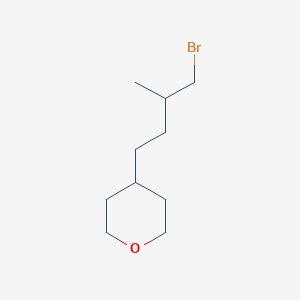

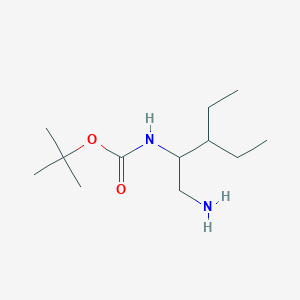
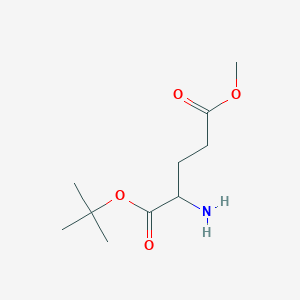
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
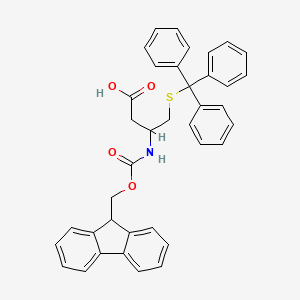
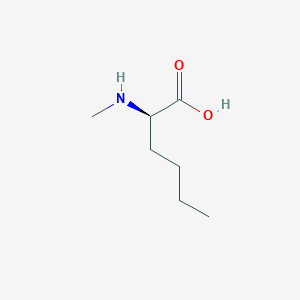


![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)
